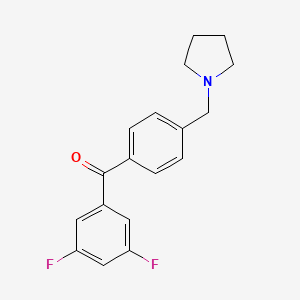

3,5-Difluoro-4'-pyrrolidinomethyl benzophenone

CAS No.: 898776-93-7

Cat. No.: VC2290423

Molecular Formula: C18H17F2NO

Molecular Weight: 301.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898776-93-7 |

|---|---|

| Molecular Formula | C18H17F2NO |

| Molecular Weight | 301.3 g/mol |

| IUPAC Name | (3,5-difluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C18H17F2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h3-6,9-11H,1-2,7-8,12H2 |

| Standard InChI Key | KRRCOINVEADLGF-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F |

| Canonical SMILES | C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F |

Introduction

3,5-Difluoro-4'-pyrrolidinomethyl benzophenone is a synthetic organic compound characterized by its unique molecular structure, which includes a benzophenone core and a pyrrolidine ring. The molecular formula of this compound is C18H17F2NO, with a molecular weight of approximately 301.33 g/mol. It is classified as an aromatic ketone due to the presence of the benzophenone moiety and contains two fluorine atoms that contribute to its chemical properties and reactivity.

Synthesis of 3,5-Difluoro-4'-pyrrolidinomethyl benzophenone

The synthesis of 3,5-Difluoro-4'-pyrrolidinomethyl benzophenone typically involves several key steps:

-

Formation of the Benzophenone Core: This is achieved through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

-

Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic aromatic substitution reactions using fluorinating agents such as fluorine gas or N-fluorobenzenesulfonimide.

-

Attachment of the Pyrrolidinomethyl Group: The pyrrolidinomethyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzophenone intermediate.

Biological Activities and Applications

This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The fluorine atoms can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the pyrrolidinomethyl group may contribute to the compound's stability and bioavailability.

Research Findings and Future Directions

Research into 3,5-Difluoro-4'-pyrrolidinomethyl benzophenone suggests that it may exhibit inhibitory or activating properties on certain metabolic pathways, although specific targets require further investigation. The unique configuration of fluorine atoms at the 3 and 5 positions enhances the compound's stability and biological activity compared to non-fluorinated analogs.

Future Research Directions

-

Mechanism of Action: Further studies are needed to elucidate the specific mechanisms of action and biological targets.

-

Pharmacological Applications: Exploration of its potential as an intermediate in pharmaceutical synthesis and its direct pharmacological effects.

-

Optimization of Synthesis: Development of more efficient and scalable synthesis methods to enhance yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume